{bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
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Overview
Description
{bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate is a chemical compound that features a bicyclo[1.1.1]pentane core. This structure is known for its unique three-dimensional shape and high strain energy, making it an interesting subject of study in organic chemistry. The compound is often used as a building block in the synthesis of more complex molecules due to its stability and reactivity.
Preparation Methods
The synthesis of {bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate typically involves the reaction of [1.1.1]propellane with nucleophiles or radicals. One common method includes the metalation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane to generate [1.1.1]propellane in situ, which then reacts with nucleophiles to form the desired product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
{bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
{bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of {bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core can mimic the para-substituted phenyl ring in biologically active compounds, allowing it to interact with various enzymes and receptors in the body. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
{bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate is unique due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure, used in similar applications but with distinct properties.
Bicyclo[1.1.0]butane: Known for its strain energy and reactivity, often used in strain-release chemistry. These compounds share some similarities in their applications but differ in their structural properties and reactivity.
Properties
CAS No. |
2770359-16-3 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
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